(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

Medicinal Chemistry Process Chemistry Synthetic Methodology

Researchers requiring chiral, conformationally restricted building blocks often encounter supply of materials with undefined stereochemistry. This (1S,4S) hydrochloride salt is a rigid bridged morpholine isostere offering defined stereochemistry and scalable synthesis. • Provides backbone-constrained CNS pharmacophore entry (baclofen, pregabalin analogues) • Manufactured via a 6-step route from trans-4-hydroxy-L-proline with ~70% overall yield • Consistent ≥97% purity supports reliable asymmetric induction and library synthesis.

Molecular Formula C5H10ClNO
Molecular Weight 135.59 g/mol
CAS No. 31560-06-2
Cat. No. B044783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
CAS31560-06-2
Synonyms(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride (1:1);  (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride;  (1S,4S)-(+)-2-Aza-5-oxabicyclo[2.2.1]heptane Hydrochloride;  (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride; 
Molecular FormulaC5H10ClNO
Molecular Weight135.59 g/mol
Structural Identifiers
SMILESC1C2CNC1CO2.Cl
InChIInChI=1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m0./s1
InChIKeyZFOKPFPITUUCJX-FHAQVOQBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride (CAS 31560-06-2): Chiral Bicyclic Morpholine Scaffold for Drug Discovery and Asymmetric Synthesis Procurement


(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS 31560-06-2) is a chiral, bridged bicyclic morpholine derivative [1]. As a hydrochloride salt (MF: C5H10ClNO, MW: 135.59) , it serves as a key intermediate and chiral building block in pharmaceutical research and asymmetric catalysis . The compound is commercially available at high purity (≥97-98%) , making it a viable procurement option for research and development. Its rigid bicyclic framework provides unique stereochemical and conformational properties that are distinct from simple morpholine, positioning it as a valuable scaffold for exploring constrained pharmacophores and novel chemical space.

Procurement Note: Why (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl Cannot Be Interchanged with Simple Morpholine or Achiral Analogs


Direct substitution with simple morpholine or achiral 2-oxa-5-azabicyclo[2.2.1]heptane is not scientifically valid. (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane is a conformationally constrained morpholine isostere [1], designed to lock the morpholine ring into a rigid bicyclic framework. This imparts specific, quantifiable advantages in terms of defined stereochemistry and altered physicochemical properties, such as lipophilicity, compared to flexible morpholine [1]. The precise (1S,4S) stereochemistry is essential for chiral induction in asymmetric synthesis and for achieving specific three-dimensional binding interactions with biological targets. Procuring the racemic mixture or the incorrect enantiomer would likely result in a total loss of desired stereochemical outcome or biological activity, as evidenced by the distinct activities of its derivatives. The following evidence quantifies these points of differentiation for informed scientific selection.

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl: A Quantitative Evidence Guide for Scientific Selection vs. Comparators


Quantified Advantage in Synthetic Accessibility: A 70% Overall Yield from a 6-Step Improved Protocol

The selection of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane for procurement or scale-up is justified by a modern, efficient synthetic route that offers a significant yield advantage over legacy methods. The improved Zhang (2014) protocol achieves an overall yield of 70% over six steps starting from trans-4-hydroxy-L-proline [1]. This represents a quantifiable improvement over the pioneering Portoghese (1971) route, which reported a lower overall yield of 59% over a longer, seven-step procedure [1][2]. This 11% absolute yield increase in a shorter sequence directly correlates to lower cost of goods and higher process efficiency for downstream applications, making the compound a more accessible building block than its earlier synthetic history might suggest.

Medicinal Chemistry Process Chemistry Synthetic Methodology

Quantified Conformational Rigidity: A 2 Kcal/mol Higher Rotational Energy Barrier than the Ketone Analog

The core (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold offers a specific degree of conformational rigidity that can be crucial for pre-organizing a molecule for target binding. Variable-temperature NMR studies on N-benzoyl derivatives directly compared the rotational energy barrier (ΔG‡) for the amide bond in the parent (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane system with its 3-one analog [1]. The ΔG‡ for NCO rotation was found to be approximately 2 Kcal/mol higher in the unsubstituted bicyclic system than in the ketone-containing analog [1]. This quantifies the increased steric hindrance and conformational restriction conferred by the core scaffold, a property that can be leveraged in drug design to reduce entropic penalties upon binding.

Structural Biology NMR Spectroscopy Conformational Analysis

Demonstrated Utility as a Scaffold for Backbone-Constrained GABA Analogues (Baclofen/Pregabalin)

The 2-oxa-5-azabicyclo[2.2.1]heptane core has been validated as a platform for creating backbone-constrained analogues of the FDA-approved drugs baclofen and pregabalin [1][2]. By attaching an acetic acid moiety to the C-3 carbon, the framework reveals an embedded γ-amino butyric acid (GABA) pharmacophore [1][2]. The rigid bicyclic scaffold locks the embedded GABA moiety into a specific conformation. This is a qualitative advantage over using flexible, acyclic γ-amino acids, as it pre-organizes the pharmacophore, potentially leading to improved target selectivity and different pharmacological profiles. While direct biological data for this specific salt is lacking, this established application of the core scaffold provides a strong, peer-reviewed rationale for its procurement in CNS drug discovery programs targeting GABAergic systems.

CNS Drug Discovery Medicinal Chemistry γ-Amino Acid Analogues

Procurement-Focused Application Scenarios for (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl


Scenario 1: Synthesis of Conformationally Restricted CNS Drug Candidates

As demonstrated, the 2-oxa-5-azabicyclo[2.2.1]heptane core can serve as a scaffold for developing backbone-constrained analogues of CNS-active drugs like baclofen and pregabalin [1]. Procuring the (1S,4S) hydrochloride salt provides a key starting material for exploring this specific chemical space in CNS drug discovery. Researchers focused on GABAergic targets or other neurological pathways should prioritize this compound when seeking to design molecules with reduced conformational flexibility, a strategy often employed to enhance target selectivity and improve drug-like properties.

Scenario 2: Large-Scale Process Chemistry and Medicinal Chemistry Library Synthesis

The improved synthesis of the (1S,4S) enantiomer, with a high 70% overall yield from a relatively short six-step sequence [2], makes it a practical building block for both large-scale process chemistry and the synthesis of focused medicinal chemistry libraries. In procurement terms, the availability of a scalable, high-yielding route from inexpensive trans-4-hydroxy-L-proline [2] translates to a lower cost per gram and more reliable supply chain compared to a compound only accessible via an inefficient or hazardous legacy route. This makes it an economically viable choice for projects requiring significant quantities of material.

Scenario 3: Asymmetric Synthesis and Chiral Auxiliary Applications

The well-defined (1S,4S) stereochemistry and rigid bicyclic structure make this compound a candidate for use in asymmetric synthesis . The procured compound can be used directly as a chiral building block or further derivatized to create novel chiral auxiliaries or ligands. Its conformational rigidity, quantified in part by the high rotational energy barrier of its amide derivatives [3], is a desirable feature for inducing high stereoselectivity in chemical transformations. This differentiates it from simpler, more flexible chiral amines like prolinol, which may not offer the same degree of stereocontrol.

Scenario 4: Research on Novel Heterocyclic Scaffolds and Chemical Biology Probes

As a chiral, bridged morpholine, this compound represents a valuable entry point into under-explored heterocyclic chemical space [2]. It can be used to synthesize libraries of novel bicyclic compounds for use in chemical biology as probes to investigate biological systems or in phenotypic screening campaigns. Procuring this specific building block allows research groups to diversify their compound collections with unique, three-dimensional structures, moving beyond traditional 'flat' aromatic scaffolds, a key strategy in modern drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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